molecular formula C12H16ClNO B8317058 1-(4-Chlorobutyl)-1,5,6,7-tetrahydroindol-4-one

1-(4-Chlorobutyl)-1,5,6,7-tetrahydroindol-4-one

Cat. No.: B8317058
M. Wt: 225.71 g/mol
InChI Key: GWGOBQXAZNZYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobutyl)-1,5,6,7-tetrahydroindol-4-one is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(4-chlorobutyl)-6,7-dihydro-5H-indol-4-one

InChI

InChI=1S/C12H16ClNO/c13-7-1-2-8-14-9-6-10-11(14)4-3-5-12(10)15/h6,9H,1-5,7-8H2

InChI Key

GWGOBQXAZNZYFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2CCCCCl)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,5,6,7-tetrahydroindol-4-one (10.0 g) in DMSO (100 mL) was added powdered sodium hydroxide (3.26 g) and the mixture was stirred at ambient temperature for 0.25 hours. 1-Bromo-4-chlorobutane (9.38 mL) was then added and the resulting mixture stirred at ambient temperature for 7 hours after which time TLC (ethyl acetate:dichloromethane 1:1) showed complete reaction. The reaction was poured into ice cold water (250 mL) and stirred for 0.5 hours. An oil separated and was isolated with a separatory funnel. The aqueous layer was extracted with dichloromethane (50 mL). The oil was dissolved with dichloromethane (25 mL) and the combined organics were dried with sodium sulfate, filtered and the solvent removed under vacuum. Flash chromatography (ethyl acetate:hexane, 1:1 to 2:1) yielded an oil (6.0 g) as the titled compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.38 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
Name

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